molecular formula C22H18FN3O3S B2874389 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide CAS No. 923147-09-5

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide

Cat. No.: B2874389
CAS No.: 923147-09-5
M. Wt: 423.46
InChI Key: JOLLVXXYLMVCIT-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a benzo[d]thiazole ring, a fluorine atom, and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This step involves the cyclization of appropriate precursors, such as 2-aminothiophenol and 4,7-dimethoxybenzaldehyde, under acidic conditions.

    Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.

    Attachment of the pyridin-4-ylmethyl group: This step involves the nucleophilic substitution reaction between the benzo[d]thiazole derivative and pyridin-4-ylmethyl chloride in the presence of a base like potassium carbonate.

    Formation of the benzamide: The final step involves the coupling of the intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridin-4-ylmethyl chloride in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, or apoptosis.

    Interacting with DNA or RNA: Binding to nucleic acids and influencing gene expression or replication.

Comparison with Similar Compounds

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide can be compared with other similar compounds, such as:

    N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with a methyl group instead of a fluorine atom.

    N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with a methyl group at a different position.

    N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with a methoxy group instead of a fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-28-17-6-7-18(29-2)20-19(17)25-22(30-20)26(13-14-8-10-24-11-9-14)21(27)15-4-3-5-16(23)12-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLLVXXYLMVCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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